N,N-Diethyl-3-phenyl-1-[(trimethylsilyl)oxy]prop-1-en-1-amine
Description
N,N-Diethyl-3-phenyl-1-[(trimethylsilyl)oxy]prop-1-en-1-amine is an organosilicon-enamine hybrid compound characterized by a propenamine backbone (three-carbon chain with a conjugated double bond at position 1). Key structural features include:
- Trimethylsilyloxy group at position 1, which enhances electrophilicity and serves as a protective or directing group in organic synthesis.
- Phenyl substituent at position 3, contributing aromatic stabilization and influencing steric and electronic properties.
- N,N-Diethylamine at the terminal nitrogen, increasing steric bulk and modulating basicity compared to dimethyl analogs.
This compound is primarily utilized in catalytic and synthetic applications, particularly in silylation reactions and enamine-mediated transformations .
Properties
CAS No. |
831227-08-8 |
|---|---|
Molecular Formula |
C16H27NOSi |
Molecular Weight |
277.48 g/mol |
IUPAC Name |
N,N-diethyl-3-phenyl-1-trimethylsilyloxyprop-1-en-1-amine |
InChI |
InChI=1S/C16H27NOSi/c1-6-17(7-2)16(18-19(3,4)5)14-13-15-11-9-8-10-12-15/h8-12,14H,6-7,13H2,1-5H3 |
InChI Key |
SXYXFXXTKOLIJO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=CCC1=CC=CC=C1)O[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-3-phenyl-1-[(trimethylsilyl)oxy]prop-1-en-1-amine typically involves the reaction of N,N-diethyl-3-phenylprop-1-en-1-amine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
N,N-Diethyl-3-phenylprop-1-en-1-amine+Trimethylsilyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-3-phenyl-1-[(trimethylsilyl)oxy]prop-1-en-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trimethylsilyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in the formation of various substituted derivatives.
Scientific Research Applications
N,N-Diethyl-3-phenyl-1-[(trimethylsilyl)oxy]prop-1-en-1-amine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.
Biology: The compound can be employed in biochemical studies to investigate its interactions with biological molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Diethyl-3-phenyl-1-[(trimethylsilyl)oxy]prop-1-en-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The trimethylsilyloxy group can enhance the compound’s stability and facilitate its transport across biological membranes.
Comparison with Similar Compounds
Structural Analogs with Silyl Modifications
Key Differences :
- The trimethylsilyloxy group in the target compound enhances electrophilicity at the α-carbon compared to triethoxysilyl or saturated analogs, facilitating nucleophilic attacks .
- The enamine backbone (prop-1-en-1-amine) enables conjugation, unlike saturated or propargyl analogs, promoting resonance stabilization in intermediates .
Substituent Variations on the Amine Group
Key Insight :
- Diethyl substituents in the target compound reduce nucleophilicity compared to dimethyl analogs but improve solubility in non-polar solvents .
Functional Group Comparisons
Critical Analysis :
- The trimethylsilyloxy group in the target compound offers superior hydrolytic stability compared to methoxysilyl analogs, making it preferable in moisture-sensitive reactions .
- Phenyl vs. Fluorophenyl : The absence of electron-withdrawing groups (e.g., fluorine) in the target compound increases electron density at the enamine system, favoring electrophilic substitutions .
Biological Activity
N,N-Diethyl-3-phenyl-1-[(trimethylsilyl)oxy]prop-1-en-1-amine, a compound with the molecular formula C16H27NOSi, has garnered interest in the scientific community due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
This compound features a vinyl amine structure with a trimethylsilyl ether group. This configuration may influence its reactivity and interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C16H27NOSi |
| Molecular Weight | 299.47 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit inhibitory effects on specific cancer cell lines.
Anticancer Activity
Recent studies have evaluated the compound's efficacy against different cancer types. For instance, research indicates that derivatives of similar vinyl amines can inhibit cell proliferation in cancer xenografts. The compound's structure suggests potential for similar activity.
Case Study: Inhibition of Cancer Cell Lines
A study conducted by Liu et al. (2018) tested various vinyl amines, indicating that compounds with similar structures showed IC50 values ranging from 15 nM to 642 nM against various cancer cell lines. While specific data for this compound is limited, its structural analogs demonstrated promising results in inhibiting cancer growth .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the phenyl group or the trimethylsilyl moiety could enhance its potency and selectivity towards specific targets.
Table 2: Summary of Biological Activities of Related Compounds
| Compound Name | Target | IC50 (nM) | Activity Type |
|---|---|---|---|
| Vinyl Amine Derivative A | FGFR1 | 15 | Enzymatic Inhibition |
| Vinyl Amine Derivative B | EGFR | 40 | Antiproliferative |
| Vinyl Amine Derivative C | HDAC | 720 | Inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
